2-[(2-Nitrophenyl)selanyl]decan-1-OL
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Overview
Description
2-[(2-Nitrophenyl)selanyl]decan-1-OL is an organic compound that features a selenium atom bonded to a nitrophenyl group and a decanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenyl)selanyl]decan-1-OL typically involves the reaction of 2-nitrophenylselenocyanate with decanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrophenyl)selanyl]decan-1-OL undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed as reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
2-[(2-Nitrophenyl)selanyl]decan-1-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenyl)selanyl]decan-1-OL involves its interaction with molecular targets such as enzymes and proteins. The selenium atom in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the nitrophenyl group can participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylselenocyanate: Similar in structure but contains a cyano group instead of a decanol chain.
2-Nitrophenylselenoformate: Contains a formate group instead of a decanol chain.
2-Nitrophenylselenoacetate: Contains an acetate group instead of a decanol chain.
Uniqueness
2-[(2-Nitrophenyl)selanyl]decan-1-OL is unique due to the presence of both a nitrophenyl group and a decanol chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94650-37-0 |
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Molecular Formula |
C16H25NO3Se |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-(2-nitrophenyl)selanyldecan-1-ol |
InChI |
InChI=1S/C16H25NO3Se/c1-2-3-4-5-6-7-10-14(13-18)21-16-12-9-8-11-15(16)17(19)20/h8-9,11-12,14,18H,2-7,10,13H2,1H3 |
InChI Key |
YUUQLQGJAFDBBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CO)[Se]C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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